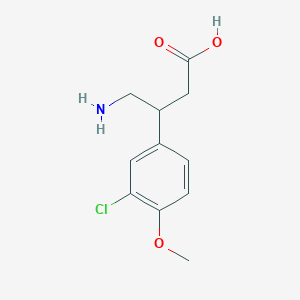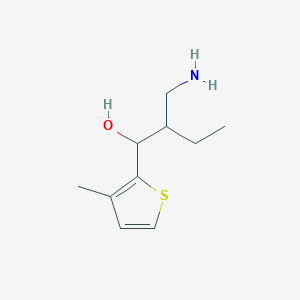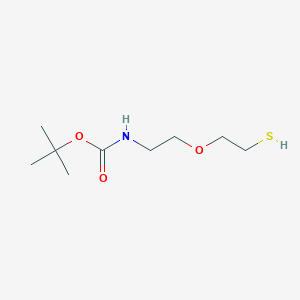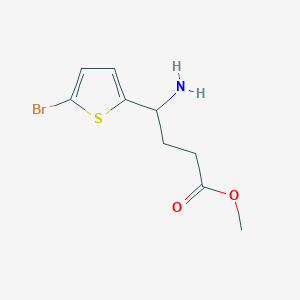
Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate is an organic compound that features a thiophene ring substituted with a bromine atom and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to form 5-bromothiophene.
Amination: The brominated thiophene undergoes an amination reaction to introduce the amino group.
Esterification: The resulting amino-thiophene derivative is then esterified with methyl butanoate under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the bromine substituent or the ester group.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include debrominated or reduced ester derivatives.
Substitution: Products will vary depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and amino group are key functional groups that contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl 4-amino-4-(5-chlorothiophen-2-yl)butanoate: Similar structure but with a chlorine substituent instead of bromine.
Methyl 4-amino-4-(5-fluorothiophen-2-yl)butanoate: Similar structure but with a fluorine substituent instead of bromine.
Methyl 4-amino-4-(5-iodothiophen-2-yl)butanoate: Similar structure but with an iodine substituent instead of bromine.
Uniqueness: Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine substituent can also affect the compound’s electronic properties, making it distinct from its halogenated analogs.
Propriétés
Formule moléculaire |
C9H12BrNO2S |
|---|---|
Poids moléculaire |
278.17 g/mol |
Nom IUPAC |
methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate |
InChI |
InChI=1S/C9H12BrNO2S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h3-4,6H,2,5,11H2,1H3 |
Clé InChI |
HTRHBTDOTVDBOO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(C1=CC=C(S1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride](/img/structure/B13543067.png)
![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)

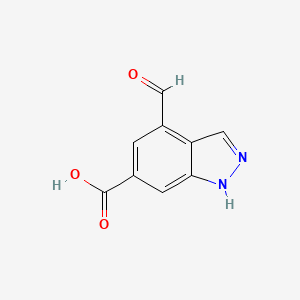
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
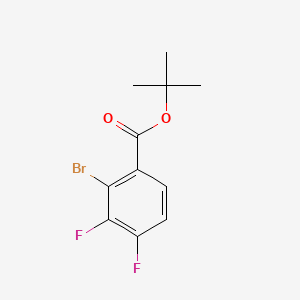
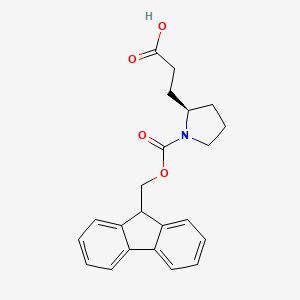
![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride](/img/structure/B13543102.png)
![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
